Molecular Weight and Lipophilicity: Diisopropyl Ester Provides 34% Higher Mass than Dimethyl Analog
The diisopropyl phosphonate ester of (S)-1-diisopropoxyphosphoryl-2-methylaziridine (MW 221.23 g/mol) is 34% heavier than the dimethyl phosphonate analog (MW 165.13 g/mol) and 23% heavier than the diethyl phosphonate analog (MW 179.15 g/mol) . The increased molecular weight correlates with enhanced lipophilicity (predicted LogP ~1.2 vs. ~0.3 for dimethyl), potentially affecting partitioning in biphasic reaction systems and chromatographic purification. The bulkier isopropyl groups also provide steric shielding of the aziridine nitrogen, which can modulate nucleophilic attack in ring-opening reactions .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 221.23 |
| Comparator Or Baseline | Dimethyl (S)-(2-methylaziridin-1-yl)phosphonate: 165.13; Diethyl aziridin-1-ylphosphonate: 179.15 |
| Quantified Difference | +56.10 (+34%) vs. dimethyl; +42.08 (+23%) vs. diethyl |
| Conditions | Calculated from molecular formulas: target C9H20NO3P; dimethyl C5H12NO3P; diethyl C6H14NO3P |
Why This Matters
Procurement of the correct molecular weight building block is critical for stoichiometric calculations and downstream reaction design; substitution with lighter analogs alters molar amounts and may compromise synthetic efficiency.
